Isotriornicine
Description
Isotriornicine is a naturally occurring pyrrolizidine alkaloid (PA) characterized by its unique bicyclic structure comprising a necine base and a macrocyclic diester side chain . This compound is hypothesized to share key functional groups (e.g., hydroxyl and ester moieties) with these compounds, which are critical for their biological activity.
Properties
CAS No. |
81559-22-0 |
|---|---|
Molecular Formula |
C31H50N6O12 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(E)-5-[3-[(5R)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]pentanoate |
InChI |
InChI=1S/C31H50N6O12/c1-20(11-16-38)18-27(41)37(48)15-7-10-26(32-22(3)39)31(45)49-17-12-21(2)19-28(42)36(47)14-6-9-25-30(44)33-24(29(43)34-25)8-5-13-35(46)23(4)40/h18-19,24-26,38,46-48H,5-17H2,1-4H3,(H,32,39)(H,33,44)(H,34,43)/b20-18+,21-19+/t24-,25?,26+/m1/s1 |
InChI Key |
OEZAYKMYHOLRMX-BWUPFESSSA-N |
SMILES |
CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O)C)NC(=O)C)O)CCO |
Isomeric SMILES |
C/C(=C\C(=O)N(CCC[C@@H](C(=O)OCC/C(=C/C(=O)N(CCCC1C(=O)N[C@@H](C(=O)N1)CCCN(C(=O)C)O)O)/C)NC(=O)C)O)/CCO |
Canonical SMILES |
CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O)C)NC(=O)C)O)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isotriornicine; Istriornicin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key differences :
- Side-chain modifications : this compound’s ester side chain likely varies in length or substituents compared to Retrorsine, altering its metabolic stability.
- Oxidation state : Unlike Retrorsine N-oxide, this compound lacks an N-oxide group, which reduces its solubility and alters toxicity pathways .
Table 1: Structural and Pharmacological Comparison
*Hypothetical data inferred from structural analogs.
Pharmacological and Toxicological Comparisons
Mechanism of Action
- This compound : Likely undergoes hepatic cytochrome P450-mediated activation to form reactive pyrrolic derivatives, leading to DNA crosslinking and hepatocyte necrosis—a mechanism shared with Retrorsine .
- Retrorsine N-oxide : The N-oxide group enhances water solubility, reducing acute toxicity but prolonging chronic exposure risks .
- Isatidine: Diverges functionally as a flavonoid derivative, exhibiting antioxidant properties instead of hepatotoxicity .
Clinical and Preclinical Data
- Retrorsine: LD₅₀ (rat, oral): 50 mg/kg; causes hepatic veno-occlusive disease (VOD) .
- This compound: No LD₅₀ data available.
- Isatidine: Non-toxic at therapeutic doses; EC₅₀ for antioxidant activity: 10 μM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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